

# Spectroscopic Data Interpretation for 5-Hydroxy-1-methylpyrazole: A Technical Guide

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## Compound of Interest

Compound Name: 5-Hydroxy-1-methylpyrazole

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This technical guide provides an in-depth analysis of the spectroscopic data for **5-Hydroxy-1-methylpyrazole** (CAS RN: 33641-15-5), a heterocyclic compound of interest in medicinal chemistry and herbicide development.<sup>[1][2]</sup> Due to the limited availability of published experimental spectra for this specific molecule, this guide focuses on predicted data derived from the analysis of structurally related compounds and established spectroscopic principles. The methodologies for acquiring such data are also detailed.

## Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **5-Hydroxy-1-methylpyrazole**. These predictions are based on the analysis of similar pyrazole derivatives and established spectral databases.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data for 5-Hydroxy-1-methylpyrazole in $\text{DMSO-d}_6$

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H4	~5.8	Doublet	~2.5
H3	~7.3	Doublet	~2.5
N-CH <sub>3</sub>	~3.6	Singlet	-
OH	~11.0	Broad Singlet	-

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for 5-Hydroxy-1-methylpyrazole in DMSO-d<sub>6</sub>**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C5	~155
C3	~135
C4	~95
N-CH <sub>3</sub>	~35

**Table 3: Predicted Infrared (IR) Spectroscopy Data for 5-Hydroxy-1-methylpyrazole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200 - 2800	Broad, Strong	O-H stretch
3100 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Medium	C-H stretch (aliphatic)
~1640	Strong	C=O stretch (from pyrazolone tautomer)
~1580	Medium	C=N stretch
~1500	Medium	C=C stretch (aromatic)
1250 - 1000	Medium	C-O stretch

## Table 4: Predicted Mass Spectrometry (MS) Data for 5-Hydroxy-1-methylpyrazole

m/z	Predicted Relative Intensity	Assignment
98	High	[M] <sup>+</sup> (Molecular Ion)
83	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
70	Medium	[M - CO] <sup>+</sup>
55	High	[M - HNCO] <sup>+</sup>

## Interpretation of Spectroscopic Data

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals. The protons on the pyrazole ring (H3 and H4) would appear as doublets due to their coupling. The N-methyl protons would be a singlet, and the hydroxyl proton would likely be a broad singlet due to hydrogen bonding and exchange with any residual water in the solvent.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum is predicted to have four signals corresponding to the four unique carbon atoms in the molecule. The C5 carbon, being attached to the electronegative oxygen atom, is expected to be the most downfield. The C3 and C4 carbons of the pyrazole ring will have distinct chemical shifts, and the N-methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a broad absorption band for the O-H stretch, characteristic of the hydroxyl group. The presence of a strong C=O stretching peak around 1640 cm<sup>-1</sup> would indicate the presence of the pyrazolone tautomer in equilibrium. Aromatic and aliphatic C-H stretching vibrations, as well as C=N and C=C stretching bands, are also expected. For a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, an OH stretching vibration was observed at 3204 cm<sup>-1</sup>.<sup>[3]</sup>

Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z 98, corresponding to the molecular weight of **5-Hydroxy-1-methylpyrazole** (C<sub>6</sub>H<sub>6</sub>N<sub>2</sub>O). Common fragmentation patterns for pyrazoles include the loss of a methyl group, carbon monoxide, and isocyanic acid.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **5-Hydroxy-1-methylpyrazole** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Sequence: Standard single-pulse experiment.
  - Spectral Width: 0-12 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Sequence: Proton-decoupled single-pulse experiment.
  - Spectral Width: 0-200 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

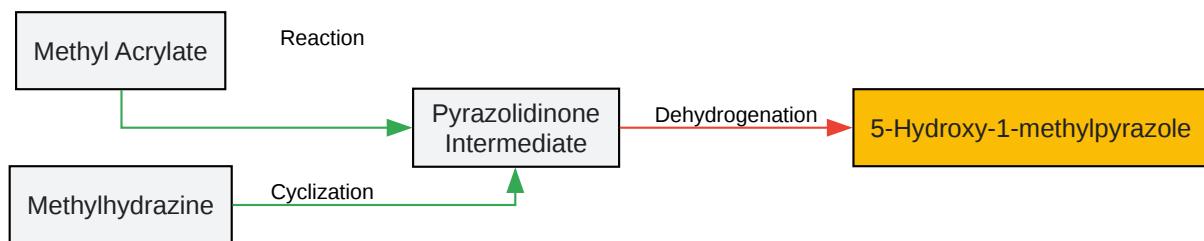
### Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
  - Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: Perform a background subtraction to remove atmospheric ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ) absorptions.

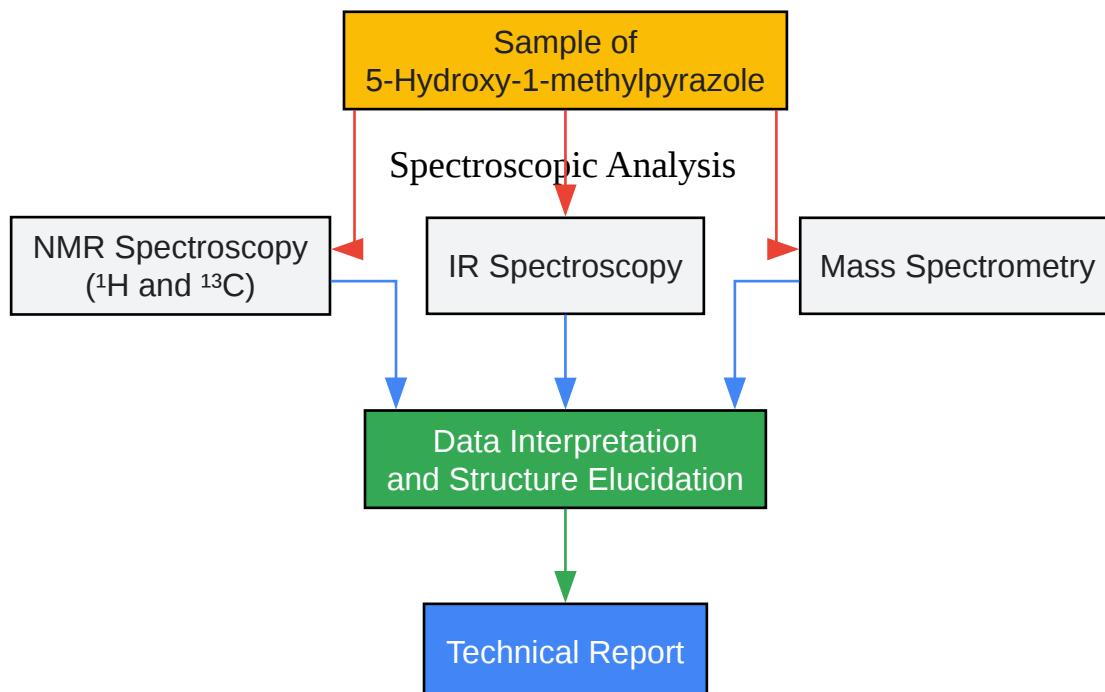
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **5-Hydroxy-1-methylpyrazole** in a volatile solvent like methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
  - ESI: Infuse the sample solution directly into the ion source.
  - EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
- Analysis: Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-500).

## Visualizations

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Caption: Synthesis pathway for **5-Hydroxy-1-methylpyrazole**.

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Caption: General workflow for spectroscopic analysis.

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## References

- 1. 5-Hydroxy-1-methylpyrazole | lookchem [lookchem.com]
- 2. 5-Hydroxy-1-methylpyrazole | 33641-15-5 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
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